DBCO-磺基-连接-生物素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-Sulfo-Link-Biotin is a biotinylated reagent that is useful for introducing a biotin moiety to proteins and cell surfaces containing an azide moiety using copper-free Click Chemistry . This biotin compound is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .

Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide was performed using copper-free click chemistry. The antibodies were functionalized by crosslinking DBCO molecules to the amine side chains of the antibody via N-hydroxysuccinimide (NHS) functionalization .Molecular Structure Analysis

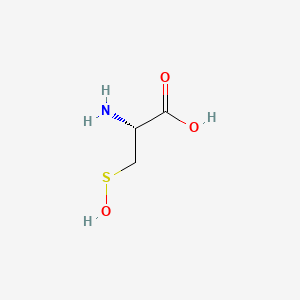

The chemical formula of DBCO-Sulfo-Link-Biotin is C31H35N5O7S2. Its exact mass is 653.20 and its molecular weight is 653.770 .Chemical Reactions Analysis

DBCO-Sulfo-Link-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In a study, it was found that the binding efficiency of the azide/DBCO coupling was significantly higher for azide/BCN at the two reaction regimes .Physical And Chemical Properties Analysis

DBCO-Sulfo-Link-Biotin is an aqueous soluble biotin reagent. It is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .科学研究应用

体外细胞靶蛋白标记

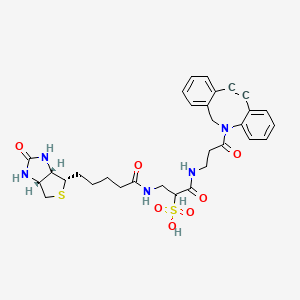

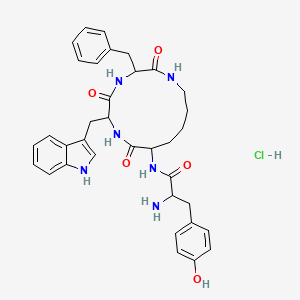

DBCO-磺基-连接-生物素用于无铜点击化学,以特异性标记细胞靶蛋白。 这种应用对于研究药物替代物在活细胞中的药物靶点结合至关重要 {svg_1}.

体内分子成像

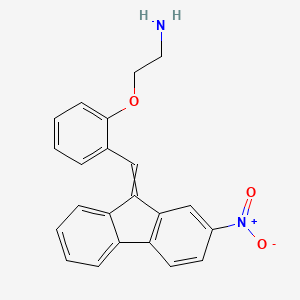

该化合物促进体内有效且高效的分子成像。 这对于诊断和治疗尤其重要,因为它允许在不需要有毒催化剂的情况下可视化生物过程 {svg_2}.

离体组织分析

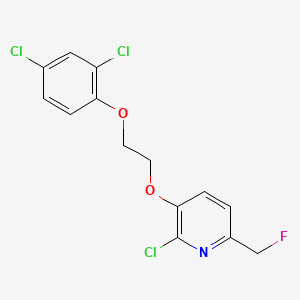

DBCO-磺基-连接-生物素的离体应用包括开发分子工具,这些工具有助于理解组织发育、疾病诊断和治疗监测 {svg_3}.

抗体-药物偶联物 (ADC) 合成

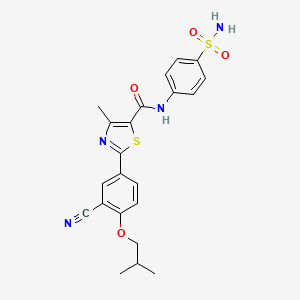

这种生物素衍生物用作 ADC 合成中的可裂解连接体。 它包含一个 DBCO 基团,该基团与叠氮基团发生张力促进的炔烃-叠氮环加成 (SPAAC),这对靶向药物递送系统至关重要 {svg_4}.

微阵列制造

DBCO-磺基-连接-生物素可以固定到用叠氮基团功能化的表面上。 该特性被用于微阵列制造中生物素化分子的特异性连接,这是基因组学和蛋白质组学研究的关键技术 {svg_5}.

生物传感器开发

该化合物连接到叠氮功能化表面的能力也使其在生物传感器开发中具有价值。 生物素化分子可以特异性连接以创建敏感且特异性的检测系统 {svg_6}.

作用机制

Target of Action

The primary target of DBCO-Sulfo-Link-Biotin is proteins and cell surfaces containing azide moiety . The azide moiety is a functional group that is often introduced into biomolecules to enable their selective labeling .

Mode of Action

DBCO-Sulfo-Link-Biotin interacts with its targets through a copper-free Click Chemistry mechanism . It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction results in a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-Sulfo-Link-Biotin is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . This reaction enables the selective labeling of azide-containing molecules or compounds, which can be useful in various biochemical applications, including the study of protein function and the tracking of cellular processes .

Pharmacokinetics

It’s important to note that dbco-sulfo-link-biotin is a water-soluble compound due to its negatively charged, water-soluble sulfonate group . This property likely influences its bioavailability and distribution.

Result of Action

The result of DBCO-Sulfo-Link-Biotin’s action is the formation of a stable triazole linkage between the biotin moiety and the azide-containing target . This allows for the selective labeling of the target, which can then be detected or isolated using streptavidin or avidin affinity reagents .

Action Environment

The action of DBCO-Sulfo-Link-Biotin is influenced by the presence of azide groups on the target molecules or cell surfaces . The water solubility of DBCO-Sulfo-Link-Biotin due to its sulfonate group also allows it to operate effectively in aqueous environments .

安全和危害

未来方向

生化分析

Biochemical Properties

DBCO-Sulfo-Link-Biotin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its DBCO group . The DBCO group can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast and selective, forming a stable triazole linkage .

Cellular Effects

The effects of DBCO-Sulfo-Link-Biotin on various types of cells and cellular processes are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) . It influences cell function by enabling the targeted delivery of cytotoxic drugs to specific cells via ADCs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DBCO-Sulfo-Link-Biotin involves its DBCO group undergoing strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This forms a stable triazole linkage . The formation of this linkage is a key step in the synthesis of ADCs, enabling the targeted delivery of cytotoxic drugs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, DBCO-Sulfo-Link-Biotin remains stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies

Metabolic Pathways

DBCO-Sulfo-Link-Biotin is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors during the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

属性

IUPAC Name |

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEWKDCHVSWNBX-MXGHRJRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)